molecular formula C18H26N4O2S B251242 N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea

N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea

Cat. No.: B251242
M. Wt: 362.5 g/mol
InChI Key: IHHNJBVYECPFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is a chemical compound that has been synthesized for scientific research purposes. It is classified as a thiourea derivative and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in tumor growth and cell proliferation. It has also been found to modulate the immune system by suppressing the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. It has also been found to have antifungal activity and to modulate the immune system by suppressing the production of certain cytokines. Additionally, it has been studied for its effect on dopamine receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea. One direction is to further investigate its antitumor activity and potential as a cancer treatment. Another direction is to study its effect on the immune system and its potential as an immunomodulator. Additionally, more research is needed to understand its mechanism of action and to identify specific pathways that it targets. Finally, it may be useful to study its effect on other systems in the body, such as the cardiovascular or respiratory systems.

Synthesis Methods

The synthesis method of N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea involves the reaction between isobutyryl chloride and 4-(4-aminophenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then reacted with propionyl chloride to form the final compound. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea has been used in various scientific research studies. It has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been studied for its potential as an antifungal agent and as a modulator of the immune system. Additionally, it has been used in studies related to the central nervous system, such as its effect on dopamine receptors.

Properties

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

IUPAC Name

2-methyl-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C18H26N4O2S/c1-4-16(23)22-11-9-21(10-12-22)15-7-5-14(6-8-15)19-18(25)20-17(24)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H2,19,20,24,25)

InChI Key

IHHNJBVYECPFCD-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C

Origin of Product

United States

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